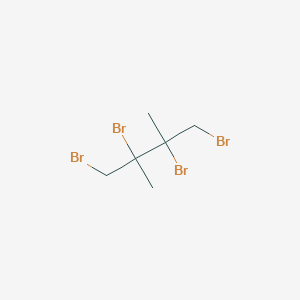

1,2,3,4-Tetrabromo-2,3-dimethylbutane

描述

Its structure features four bromine atoms substituted on a branched butane backbone with two methyl groups at the 2 and 3 positions. Synthesis involves bromination of precursors like 2,3-dimethyl-1-butene, 2,3-dimethyl-1,3-butadiene, or pinacolyl alcohol (2,3-dimethyl-2-butanol) using liquid bromine in the presence of hydrogen bromide (HBr) as a catalyst . The reaction proceeds via acid-catalyzed conversion of alcohols to alkenes (e.g., tetramethylethylene), followed by bromination to yield the tetrabrominated product . Key analytical data include a melting point of 156–157°C and a singlet at 54.10 ppm in NMR spectra, consistent with tetrakis(bromomethyl)ethylene derivatives .

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of highly brominated hydrocarbons. Its stability and steric hindrance from methyl and bromine substituents influence its reactivity and applications in flame retardants or polymer additives.

属性

CAS 编号 |

24173-07-7 |

|---|---|

分子式 |

C6H10Br4 |

分子量 |

401.76 g/mol |

IUPAC 名称 |

1,2,3,4-tetrabromo-2,3-dimethylbutane |

InChI |

InChI=1S/C6H10Br4/c1-5(9,3-7)6(2,10)4-8/h3-4H2,1-2H3 |

InChI 键 |

LVYRCENOVAOQOQ-UHFFFAOYSA-N |

规范 SMILES |

CC(CBr)(C(C)(CBr)Br)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrabromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

化学反应分析

Dehydrobromination Reactions

Dehydrobromination is a primary pathway for this compound, yielding alkenes and dienes through the elimination of HBr.

Key Findings:

-

Steric and Electronic Effects :

The reaction favors 1,3-diene formation due to stabilization of the conjugated system. Attempts to further dehydrobrominate 3,4-dibromo-2,3-dimethylbut-1-ene to 1-bromo-2,3-dimethylbuta-1,3-diene were unsuccessful, likely due to steric hindrance from methyl groups .

Substitution Reactions

The bromine atoms undergo nucleophilic substitution under controlled conditions.

Chlorination:

Reaction with chlorine gas (Cl₂) in the presence of FeCl₃ at 40°C produces two major products :

-

1,3-Dibromo-2,4-dichloro-2,3-dimethylbutane (60–65% yield).

-

4-Bromo-3-chloro-2-chloromethyl-3-methylbut-1-ene (25–30% yield).

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| Cl₂, FeCl₃ | 40°C, 6 hrs | 1,3-Dibromo-2,4-dichloro-2,3-dimethylbutane | 60–65% |

| Cl₂, FeCl₃ | 40°C, 6 hrs | 4-Bromo-3-chloro-2-chloromethyl-3-methylbut-1-ene | 25–30% |

Thermal Decomposition

Heating the compound at 120–140°C induces elimination reactions, forming mixed bromo-chloro alkenes. For example, thermal treatment of 1,3-dibromo-2,4-dichloro-2,3-dimethylbutane yields:

-

4-Bromo-1,3-dichloro-2,3-dimethylbut-1-ene (via HCl elimination).

-

1-Bromo-4-chloro-2,3-dimethylbuta-1,3-diene (via HBr elimination) .

Comparative Reactivity

The compound’s reactivity is influenced by:

-

Steric Effects : Methyl groups at C2 and C3 hinder nucleophilic attack at adjacent positions.

-

Electronic Effects : Bromine atoms stabilize carbocation intermediates during substitution.

科学研究应用

1,2,3,4-Tetrabromo-2,3-dimethylbutane has several applications in scientific research:

作用机制

The mechanism of action of 1,2,3,4-tetrabromo-2,3-dimethylbutane involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, it may inhibit specific enzymes or disrupt cellular processes through its bromine content .

相似化合物的比较

Table 2: Physicochemical Properties

Key Findings:

- Thermal Stability: The tetrabromo compound’s high melting point (156–157°C) suggests solid-state stability, contrasting with the volatility of 2,3-dimethylbutane (BP ~58°C) .

- Reaction Kinetics: Transition-state energy evaluations show that branching (e.g., in 2,3-dimethylbutane vs. 2,2,3,3-tetramethylbutane) increases the logA factor by 1.1 units, indicating higher energy retention in branched systems .

Environmental and Health Impact Comparisons

Table 3: Environmental and Toxicological Profiles

Critical Analysis:

- Odor and Emissions: 2,3-Dimethylbutane is implicated in landfill odor pollution, ranking higher in hazard quotient (HQ) than 2,2-dimethylbutane .

- Brominated Analogs: The tetrabromo compound’s environmental persistence is inferred from its structural similarity to regulated brominated flame retardants, though specific ecotoxicological data are lacking.

常见问题

Q. How can 1,2,3,4-Tetrabromo-2,3-dimethylbutane be synthesized with high purity for laboratory use?

Methodological Answer:

- Synthetic Route: Bromination of 2,3-dimethylbutane using liquid bromine (Br₂) under controlled conditions. A radical initiator (e.g., UV light or AIBN) can promote regioselective bromination at all four carbon positions.

- Purification: Fractional distillation followed by recrystallization from non-polar solvents (e.g., hexane) to remove unreacted starting materials and lower brominated byproducts.

- Characterization: Validate purity via GC-MS (to confirm molecular weight and retention time) and H/C NMR (to confirm bromine substitution pattern and methyl group integrity) .

Q. What analytical techniques are recommended for quantifying trace amounts of this compound in environmental samples?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with activated carbon or C18 columns to isolate the compound from aqueous matrices. For solid samples, employ Soxhlet extraction with toluene-hexane mixtures .

- Quantification: Employ GC-ECD (electron capture detector) or HPLC-MS/MS with a reversed-phase C18 column. Calibrate using deuterated internal standards (e.g., tribromobenzene-d₃) to correct for matrix effects .

- Challenges: Address co-elution issues with structurally similar brominated compounds by optimizing temperature gradients and using high-resolution mass spectrometry .

Advanced Research Questions

Q. How do structural features (e.g., bromine placement and methyl branching) influence the thermal decomposition pathways of this compound?

Methodological Answer:

- Experimental Design: Conduct pyrolysis experiments in a tubular reactor at 400–800°C under inert atmosphere. Monitor products via FTIR and GC-MS.

- Key Findings: Compare with pyrolysis data for 2,3-dimethylbutane , where methyl branching promotes propargyl radical formation (precursor to benzene). Bromine atoms likely inhibit radical recombination, favoring HBr elimination and forming polybrominated dibenzofurans (PBDFs).

- Mechanistic Insight: Use DFT calculations to model bond dissociation energies and predict dominant pathways (e.g., β-scission vs. HBr elimination) .

Q. How can contradictions in reported degradation half-lives of brominated alkanes in atmospheric studies be resolved?

Methodological Answer:

- Kinetic Analysis: Use relative rate methods with OH radicals (generated via CH₃ONO photolysis) to measure degradation rates. Reference 2,3-dimethylbutane’s rate coefficient ( cm³ molecule⁻¹ s⁻¹) for normalization .

- Data Reconciliation: Account for temperature, pressure, and matrix effects. Validate using chamber studies with isotopic labeling (e.g., C-compounds) to track reaction intermediates .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

Methodological Answer:

- QSPR Modeling: Develop quantitative structure-property relationship models using descriptors like molecular weight, bromine count, and octanol-water partition coefficient ().

- Environmental Fate Simulation: Use software like EPI Suite to estimate biodegradation potential and bioaccumulation factors. Cross-validate with experimental soil column studies .

Safety and Handling

Q. What precautions are critical for safe storage and handling of this compound?

Methodological Answer:

- Storage: Store in amber glass bottles under inert gas (N₂/Ar) at 0–4°C to prevent photolytic or thermal degradation. Avoid contact with oxidizers (e.g., peroxides) to prevent violent reactions .

- Handling: Use explosion-proof equipment and grounding for transfers >5 mL. Employ fume hoods with HEPA filters to capture HBr fumes released during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。